![molecular formula C15H28N2O2 B2445400 tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 1782013-76-6](/img/structure/B2445400.png)

tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

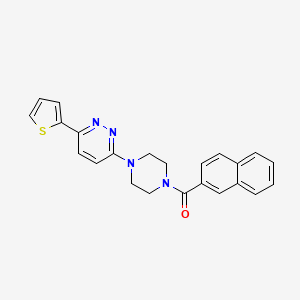

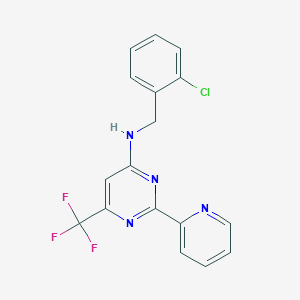

“tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the molecular formula C15H28N2O2 . It is also known as "2-Azaspiro[5.5]undecane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester" .

Molecular Structure Analysis

The InChI code for “tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate” is1S/C15H28N2O2/c1-14(2,3)19-13(18)16-10-6-9-15(11-16)8-5-4-7-12(15)17/h4-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.

科学的研究の応用

Reagent Development for Protecting Groups

A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. This reagent reacts with amino acids and their esters at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with good yields and purity. Boc-OASUD is highlighted for its solid form and enhanced stability compared to di-tert-butyl dicarbonate, making it a preferable alternative for introducing Boc protecting groups without racemization (Rao et al., 2017).

Synthesis of Bifunctional Compounds

Research describes efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown bifunctional compound. This compound and its intermediates offer a convenient entry point to novel compounds with potential chemical space complementary to piperidine ring systems, useful for further selective derivation (Meyers et al., 2009).

Asymmetric Synthesis and Catalysis

An innovative application involves a graphite felt electrode modified with a chiral 1-azaspiro[5.5]undecane N-oxyl for the electrocatalytic oxidation of diols, leading to optically active lactones with high enantiopurity. This method signifies a notable advancement in asymmetric synthesis and catalysis (Kashiwagi et al., 2003).

Novel Methodologies for Total Synthesis

A concise enantioselective total synthesis of naturally occurring alkaloids, demonstrating the utility of diastereoselective allylation followed by ring-closing metathesis, has been achieved starting from specific azaspiro[5.5]undecane derivatives. This methodology presents a key feature in synthesizing complex molecular architectures, including alkaloids like (–)-isonitramine (Pandey et al., 2011).

Synthesis of Active Esters for Peptide Synthesis

A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), facilitates the synthesis of N-protected amino acid-ASUD esters. These esters are active esters crucial in peptide synthesis, offering a stable and efficient alternative to traditional methods while maintaining the enantiomeric purity of amino acids (Rao et al., 2016).

特性

IUPAC Name |

tert-butyl 11-amino-2-azaspiro[5.5]undecane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-6-9-15(11-17)8-5-4-7-12(15)16/h12H,4-11,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNRQISZNWVRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCCCC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)

![2-[[3-(3-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2445326.png)

![N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2445327.png)

![(1alpha,5alpha,6alpha)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol Hydrochloride](/img/structure/B2445329.png)

![N-(4-{[(7-methoxy-2-oxochromen-4-yl)methyl]amino}phenyl)-N-methylacetamide](/img/structure/B2445330.png)

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2445334.png)

![5-Chloro-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-2-carboxamide](/img/structure/B2445336.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)